![molecular formula C12H16F2O2 B2358504 {[4-(Difluoromethoxy)butoxy]methyl}benzene CAS No. 1919864-81-5](/img/structure/B2358504.png)

{[4-(Difluoromethoxy)butoxy]methyl}benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

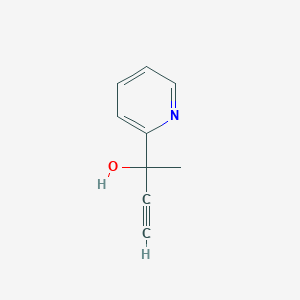

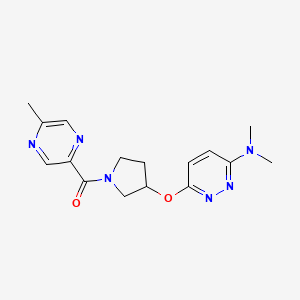

“{[4-(Difluoromethoxy)butoxy]methyl}benzene” is a chemical compound with the CAS Number: 1919864-81-5 . It has a molecular weight of 230.25 and a molecular formula of C12H16F2O2 .

Molecular Structure Analysis

The molecular structure of “{[4-(Difluoromethoxy)butoxy]methyl}benzene” is represented by the formula C12H16F2O2 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Liquid Crystals and Gas-Liquid Chromatography : Naikwadi et al. (1980) explored the use of liquid crystalline “nematic” ranges, which are related to compounds like {[4-(Difluoromethoxy)butoxy]methyl}benzene, as stationary phases in gas-liquid chromatography. They found significant influence of lateral substitution on the middle ring on the relative retentions of di- and trisubstituted benzene compounds (Naikwadi et al., 1980).

Polymerization Initiator : Allen and Bevington (1961) utilized di-tert. butyl peroxide, which is structurally similar to {[4-(Difluoromethoxy)butoxy]methyl}benzene, as an initiator for the polymerization of styrene. Their study analyzed polymers for fragments derived from the peroxide, highlighting the importance of such compounds in polymer science (Allen & Bevington, 1961).

Reaction with Phenols : Das et al. (1981) investigated the reaction of tert-butoxy radicals with phenols, which is relevant to understanding the behavior of similar compounds like {[4-(Difluoromethoxy)butoxy]methyl}benzene. They found that these radicals react efficiently with phenols to yield corresponding phenoxy radicals (Das et al., 1981).

Catalytic Cyclocondensation : Kou et al. (2010) conducted a study on the catalytic cyclocondensation of compounds structurally related to {[4-(Difluoromethoxy)butoxy]methyl}benzene, demonstrating its relevance in the synthesis of complex chemical structures (Kou et al., 2010).

Ionic Liquid Solvent in Liquid−Liquid Extraction : Meindersma et al. (2006) focused on the use of ionic liquids, similar to {[4-(Difluoromethoxy)butoxy]methyl}benzene, as solvents in liquid−liquid extraction processes. This study highlights the versatility of such compounds in industrial applications (Meindersma et al., 2006).

Propiedades

IUPAC Name |

4-(difluoromethoxy)butoxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c13-12(14)16-9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASXCMJKHTVFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCOC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate](/img/structure/B2358430.png)

![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2358440.png)

![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)